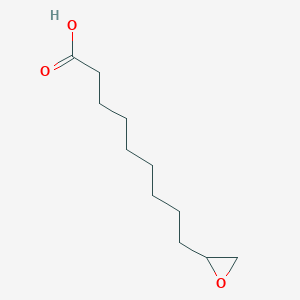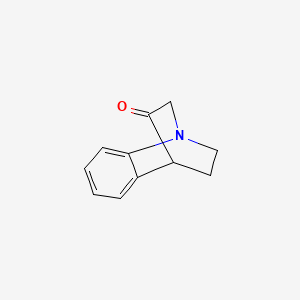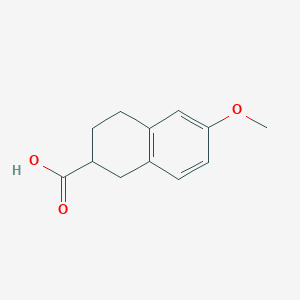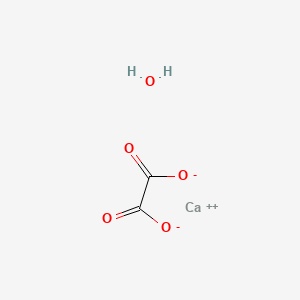
Bis(p-heptyloxybenzylidene) p-Phenylenediamine
Vue d'ensemble
Description
Bis(p-heptyloxybenzylidene) p-Phenylenediamine is a chemical compound with the molecular formula C34H44N2O2 . It is also known by its CAS number 97139-97-4 .
Molecular Structure Analysis
The molecular structure of Bis(p-heptyloxybenzylidene) p-Phenylenediamine consists of 34 carbon atoms, 44 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Its exact mass is 512.34027865 g/mol .Physical And Chemical Properties Analysis
Bis(p-heptyloxybenzylidene) p-Phenylenediamine has a molecular weight of 512.7 g/mol . It has a XLogP3-AA value of 10.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 18 rotatable bonds .Applications De Recherche Scientifique
Phase Behavior and Liquid Crystal Applications
- Detailed X-ray diffraction studies on HEPTOBPD have confirmed the existence of two disordered crystal phases, J and K, which are analogous to previously identified phases but differ in the direction of tilt. These findings are significant for understanding the material's phase transitions and potential applications in liquid crystal displays (LCDs) and other optical devices (Gane et al., 1983).
- Further investigations into HEPTOBPD's phase transitions under pressure revealed weakly first order phase transitions, providing insights into its stability and applicability in environments with varying pressure conditions (Buisine, 1984).
- A re-examination using optical microscopy and differential scanning calorimetry confirmed the existence of previously unclassified smectic phases, J and K, highlighting HEPTOBPD's complex polymorphism and potential for advanced materials applications (Barrall et al., 1979).
Applications in Corrosion Inhibition and Antimicrobial Activity
- Research into derivatives of p-phenylenediamine, which shares structural similarities with HEPTOBPD, has shown potential in corrosion inhibition for steel in acidic environments. Such studies suggest the possibility of HEPTOBPD derivatives being explored for protective coatings or corrosion inhibitors in industrial applications (Elaryian et al., 2022).
Mécanisme D'action
Bis(p-heptyloxybenzylidene) p-Phenylenediamine (HO-OPD) is a promising organic semiconductor that has shown great potential in various fields of research and industry. Its unique properties make it an attractive material for use in electronic devices, such as OLEDs and solar cells.
Propriétés
IUPAC Name |
1-(4-heptoxyphenyl)-N-[4-[(4-heptoxyphenyl)methylideneamino]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O2/c1-3-5-7-9-11-25-37-33-21-13-29(14-22-33)27-35-31-17-19-32(20-18-31)36-28-30-15-23-34(24-16-30)38-26-12-10-8-6-4-2/h13-24,27-28H,3-12,25-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMJESEMBZVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348344 | |
| Record name | Bis(p-heptyloxybenzylidene) p-Phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97139-97-4, 24679-01-4 | |
| Record name | Bis(p-heptyloxybenzylidene) p-Phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(4-heptyloxybenzylidene)-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




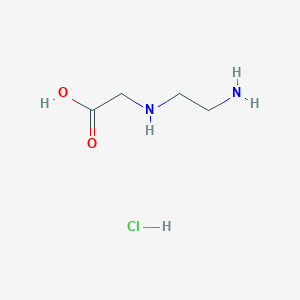


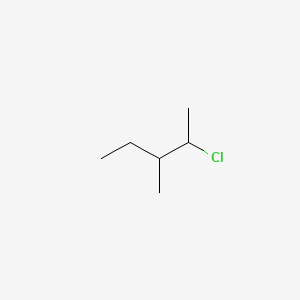
![2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422126.png)


